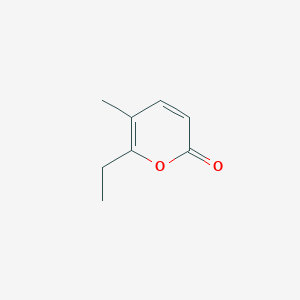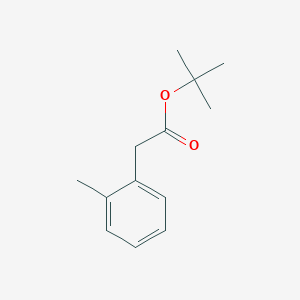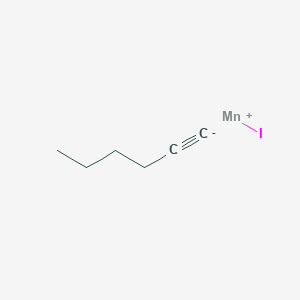
hex-1-yne;iodomanganese(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-yne;iodomanganese(1+) is a compound that combines the properties of an alkyne (hex-1-yne) and a metal halide (iodomanganese(1+)) Hex-1-yne is a hydrocarbon with a triple bond between the first and second carbon atoms, while iodomanganese(1+) is a manganese ion coordinated with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-1-yne can be synthesized through the reaction of monosodium acetylide with butyl bromide . The reaction proceeds as follows: [ \text{NaC}_2\text{H} + \text{BrC}_4\text{H}_9 \rightarrow \text{HC}_2\text{C}_4\text{H}_9 + \text{NaBr} ]
For the preparation of iodomanganese(1+), manganese(II) iodide can be used as a precursor. The synthesis involves the reduction of manganese(II) iodide to manganese(I) iodide under specific conditions.
Industrial Production Methods
Industrial production of hex-1-yne typically involves the alkylation of acetylene with butyl bromide in the presence of a strong base such as sodium amide (NaNH₂) . The process is scalable and can be optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-1-yne;iodomanganese(1+) undergoes various types of chemical reactions, including:
Oxidation: The triple bond in hex-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The iodine atom in iodomanganese(1+) can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Halogen exchange reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hex-1-yne;iodomanganese(1+) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of manganese.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hex-1-yne;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The triple bond in hex-1-yne provides a site for nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-1-yne: A hydrocarbon with a triple bond between the first and second carbon atoms.
Manganese(II) iodide: A manganese ion coordinated with two iodine atoms.
Iodoalkynes: Compounds containing an iodine atom and a triple bond.
Uniqueness
Hex-1-yne;iodomanganese(1+) is unique due to the combination of an alkyne and a metal halide. This combination imparts unique reactivity and potential applications that are not observed in the individual components. The presence of the manganese ion enhances the compound’s ability to participate in redox reactions and catalysis, making it a valuable reagent in various fields of research.
Eigenschaften
CAS-Nummer |
62485-92-1 |
|---|---|
Molekularformel |
C6H9IMn |
Molekulargewicht |
262.98 g/mol |
IUPAC-Name |
hex-1-yne;iodomanganese(1+) |
InChI |
InChI=1S/C6H9.HI.Mn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VKJIWELSXSYDCB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC#[C-].[Mn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

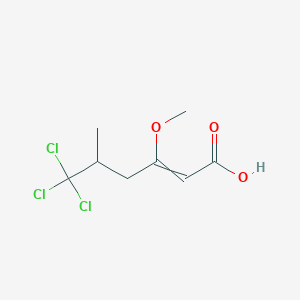
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
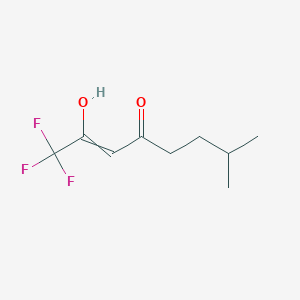
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
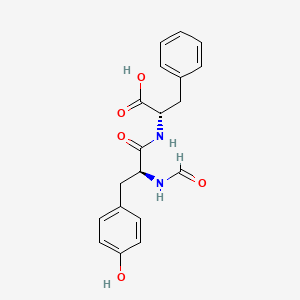

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

